molecular formula C14H15ClN2O4 B14397859 Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate CAS No. 88561-99-3

Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate

Cat. No.: B14397859
CAS No.: 88561-99-3
M. Wt: 310.73 g/mol
InChI Key: USWNHCCAXAERGT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of an ethyl ester group, a chloro substituent, and an ethoxy-oxoethyl side chain, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Addition of the Ethoxy-Oxoethyl Side Chain: This step involves the reaction of the indazole ester with ethyl oxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-3-(2-oxoethyl)-1H-indazole-1-carboxylate
  • Ethyl 5-chloro-3-(2-ethoxyethyl)-1H-indazole-1-carboxylate
  • Ethyl 5-chloro-3-(2-oxoethyl)-1H-indazole-1-carboxylate

Uniqueness

Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy-oxoethyl side chain differentiates it from other similar compounds, potentially leading to unique reactivity and bioactivity profiles.

Properties

CAS No.

88561-99-3

Molecular Formula

C14H15ClN2O4

Molecular Weight

310.73 g/mol

IUPAC Name

ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)indazole-1-carboxylate

InChI

InChI=1S/C14H15ClN2O4/c1-3-20-13(18)8-11-10-7-9(15)5-6-12(10)17(16-11)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

USWNHCCAXAERGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C2=C1C=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

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